3-tert-butyl-1-ethyl-1H-pyrazol-5-amine
Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .
Synthesis Analysis
Pyrazoles can be synthesized through several methods. One common approach is the condensation of hydrazines with 1,3-diketones . Another method involves the reaction of α,β-unsaturated carbonyl compounds with hydrazine .Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The exact structure of “3-tert-butyl-1-ethyl-1H-pyrazol-5-amine” would require further analysis.Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its exact structure. For example, 1-Ethyl-1H-pyrazol-5-amine has a molecular weight of 111.15, and it appears as a white to light yellow powder or crystal .Scientific Research Applications
Reactivity and Derivative Formation
Synthesis of Fused Derivatives : Derivatives of 1,2,4-triazines, which are structurally related to 3-tert-butyl-1-ethyl-1H-pyrazol-5-amine, have been synthesized for their pharmacological activities. The reactivity of these compounds under various conditions can lead to the formation of compounds with potential pharmacologic action (Mironovich & Shcherbinin, 2014).
Green Chemistry Approaches : Research on protecting secondary amine groups in pyrazole derivatives highlights the use of green catalysts and environmentally friendly approaches in synthetic chemistry. This work supports the development of anticancer compounds by providing a method for the protection of amine groups in substituted pyrazole derivatives (Journal of Applied Pharmaceutical Science, 2020).
Asymmetric Synthesis and Ligand Development
Development of Versatile Intermediates : N-tert-Butanesulfinyl imines, closely related to pyrazole derivatives, serve as versatile intermediates for asymmetric synthesis, enabling the production of a wide range of enantioenriched amines. This methodology is significant for synthesizing alpha-branched and alpha,alpha-dibranched amines, amino acids, and other compounds (Ellman, Owens, & Tang, 2002).
Catalytic Applications : Derivatives of this compound have been studied for their catalytic capabilities, such as in the copolymerization of CO2 and cyclohexene oxide, demonstrating potential applications in polymer synthesis and environmental chemistry (Matiwane, Obuah, & Darkwa, 2020).
Molecular Structure and Nonlinear Optical Properties
- Structural Characterization : The molecular structure and spectral analysis of certain pyrazole derivatives reveal their stability and potential for nonlinear optical properties, indicating their applicability in materials science and photonics (Tamer et al., 2016).
Mechanism of Action
Mode of Action
The mode of action of pyrazoles depends on their specific chemical structure and the target they interact with. For example, some pyrazoles act as inhibitors of cyclooxygenase enzymes, thereby reducing the production of prostaglandins and other inflammatory mediators .
Biochemical Pathways
Pyrazoles can affect various biochemical pathways depending on their specific targets. For instance, pyrazoles that inhibit cyclooxygenase enzymes would affect the arachidonic acid pathway, leading to reduced inflammation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazoles can vary widely depending on their specific chemical structure. Some pyrazoles are well absorbed orally, while others may require administration via other routes .
Result of Action
The cellular and molecular effects of pyrazoles can include reduced inflammation (for cyclooxygenase inhibitors), altered neuronal signaling (for GABA receptor modulators), and inhibited cell growth (for kinase inhibitors) .
Action Environment
The action, efficacy, and stability of pyrazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can interact with the pyrazole compound .
Safety and Hazards
Future Directions
Pyrazole derivatives continue to be a focus of research due to their wide range of physiological and pharmacological activities . Future directions may include the development of new synthetic methods, exploration of new biological activities, and the design of new drugs based on the pyrazole scaffold .
Properties
IUPAC Name |
5-tert-butyl-2-ethylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-5-12-8(10)6-7(11-12)9(2,3)4/h6H,5,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVOMKQXJWRIIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301240096 | |
Record name | 3-(1,1-Dimethylethyl)-1-ethyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301240096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874136-24-0 | |
Record name | 3-(1,1-Dimethylethyl)-1-ethyl-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874136-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,1-Dimethylethyl)-1-ethyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301240096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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